molecular formula C14H17N3O3 B12116827 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12116827
M. Wt: 275.30 g/mol
InChI Key: DZBHIIZGJUBURO-UHFFFAOYSA-N
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Description

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules, including neurotransmitters and hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an amine.

    Formation of the Propanoic Acid Moiety: This step involves the formation of the propanoic acid side chain, which can be achieved through various methods, including the use of malonic ester synthesis or the Michael addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different reduced products, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid, while reduction of the carboxylic acid group may produce 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanol.

Scientific Research Applications

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:

    Tryptophan: An essential amino acid with an indole ring, similar to the compound . Tryptophan is a precursor to serotonin and melatonin.

    Indole-3-acetic acid: A plant hormone that also contains an indole ring. It plays a crucial role in plant growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, this compound has been studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBHIIZGJUBURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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